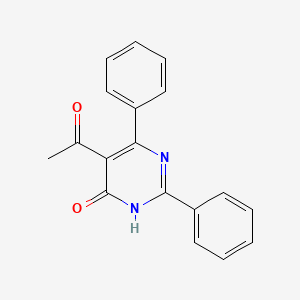

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one

Beschreibung

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Eigenschaften

CAS-Nummer |

20954-87-4 |

|---|---|

Molekularformel |

C18H14N2O2 |

Molekulargewicht |

290.3 g/mol |

IUPAC-Name |

5-acetyl-2,4-diphenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C18H14N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(20-18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,22) |

InChI-Schlüssel |

GTKGKDRGSSQGSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, including substitution, addition, and cyclization reactions. These reactions can modify the pyrimidine ring or add functional groups, enhancing their biological activity or physical properties.

-

Substitution Reactions : Pyrimidines can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring. This is common in the synthesis of more complex derivatives.

-

Addition Reactions : Addition reactions can occur across double bonds in the pyrimidine ring or in side chains, leading to the formation of new compounds with potential biological activity.

-

Cyclization Reactions : Pyrimidines can participate in cyclization reactions with other molecules, forming fused ring systems that may exhibit enhanced biological activity.

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and antifilarial properties . The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence their activity. For instance, halogenated pyrimidines often show increased antimicrobial activity compared to their non-halogenated counterparts .

Spectroscopic Analysis

The structure of pyrimidine derivatives, including 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one, is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the molecular structure, while MS helps in determining the molecular weight and fragmentation patterns.

Data Tables

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Pyrimidine Derivatives | Biginelli Reaction | Antimicrobial, Anticancer |

| 4-(1-napthyl)-6-arylpyrimidine-2(1H)-ones | Condensation Reactions | Antibacterial |

| 2,4-Diaminopyrimidines | Various Synthesis Methods | DHFR Inhibitors |

This table highlights the diversity of pyrimidine derivatives and their biological activities, which can serve as a basis for further research on 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research has shown that pyrimidine derivatives, including 5-acetyl-2,6-diphenylpyrimidin-4(1H)-one, exhibit notable antimicrobial activity. Studies have synthesized various pyrimidine derivatives and evaluated their effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 500–1000 μg/mL, indicating their potential as antibacterial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Derivatives of pyrimidines have been linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies on similar structures have revealed their ability to inhibit DNA polymerase and other enzymes critical for cancer cell survival . The incorporation of 5-acetyl-2,6-diphenylpyrimidin-4(1H)-one into drug formulations could enhance the efficacy of anticancer therapies.

Synthetic Methodologies

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one can be synthesized through various methods. One prominent approach involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions to yield pyrimidine derivatives . This method is favored due to its simplicity and high yield.

Case Studies

Case Study 1: Antidiabetic Potential

A study evaluated the effects of pyrimidine derivatives on type 2 diabetes by targeting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). The results indicated that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting a potential role in managing blood glucose levels . The most active compounds were further analyzed for their anti-inflammatory properties.

Case Study 2: Antioxidant Activity

The antioxidant capabilities of 5-acetyl-2,6-diphenylpyrimidin-4(1H)-one were assessed using the DPPH free-radical scavenging method. Results showed that the compound effectively scavenged free radicals, highlighting its potential in preventing oxidative stress-related diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4,6-Triphenylpyrimidine

- 5-Acetyl-2-phenylpyrimidine

- 2,6-Diphenylpyrimidin-4-one

Uniqueness

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Biologische Aktivität

5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables illustrating its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is characterized by a pyrimidine ring substituted with acetyl and diphenyl groups. Its molecular formula is C16H14N2O, and it exhibits significant lipophilicity due to the presence of aromatic rings, which may enhance its ability to penetrate biological membranes.

Antimicrobial Activity

Research has demonstrated that 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one possesses notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be within the range of 500–1000 µg/mL, indicating moderate antibacterial efficacy .

Table 1: Antimicrobial Activity of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 500–1000 |

| Staphylococcus aureus | 500–1000 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines. For instance, in HeLa cells (cervical cancer), treatment with 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one resulted in significant cell death compared to control groups. The mechanism is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Table 2: Anticancer Efficacy of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of cell proliferation |

The biological activity of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is attributed to its ability to interact with specific molecular targets in cells. The compound can inhibit key enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. For example, its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis and function .

Case Studies

- Antimicrobial Study : A study conducted by Chikhalia et al. (2014) evaluated the antibacterial activity of various pyrimidine derivatives, including 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one. The results indicated a significant zone of inhibition against both E. coli and S. aureus, comparable to standard antibiotics like ciprofloxacin .

- Cancer Research : In a research study published in the Journal of Medicinal Chemistry, the anticancer potential of the compound was assessed using several cancer cell lines. The findings suggested that treatment with the compound led to a reduction in cell viability and increased apoptotic markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions of substituted acetophenones with amidines or urea derivatives under acidic or basic conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, factorial design minimizes experimental runs while isolating critical parameters . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways and guide experimental condition selection .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks. For electronic properties, UV-Vis spectroscopy and time-dependent DFT (TD-DFT) calculations correlate experimental absorption bands with frontier molecular orbitals .

Q. What strategies are effective for purifying 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one from reaction mixtures?

- Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for initial separation. For challenging impurities, recrystallization using mixed solvents (e.g., ethanol/water) improves purity. Advanced techniques like preparative HPLC with C18 columns and buffered mobile phases (e.g., ammonium acetate at pH 6.5) enhance resolution of polar byproducts .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) map potential energy surfaces to identify transition states and intermediates. Intrinsic Reaction Coordinate (IRC) analysis verifies connectivity between transition states and minima. Pairing computational data with kinetic isotope effects (KIE) experiments validates proposed mechanisms .

Q. What are best practices for resolving contradictory data in kinetic or thermodynamic studies of this compound?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or confounding variables. Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental interference. Cross-validate results using isothermal titration calorimetry (ITC) for thermodynamic data and stopped-flow spectroscopy for kinetic consistency .

Q. How can researchers design experiments to probe substituent effects on the reactivity of pyrimidinone derivatives?

- Methodological Answer : Use factorial design to systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and measure outcomes like reaction rate or yield. Hammett plots correlate substituent σ-values with reactivity trends. In situ FTIR or Raman spectroscopy monitors intermediate formation to link electronic effects with mechanistic steps .

Q. What methodologies enable the study of solid-state interactions (e.g., polymorphism) in this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) characterize thermal stability and polymorph transitions. Powder X-ray Diffraction (PXRD) identifies crystalline phases, while solid-state NMR (e.g., ¹³C CP/MAS) probes molecular mobility and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.